N-(4-iodophenyl)-3-methylbenzamide
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Overview
Description
N-(4-iodophenyl)-3-methylbenzamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets in a competitive and reversible manner .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in monoamine oxidase (mao) and cholinesterase (che) enzymes .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Similar compounds have been shown to have various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, anti-inflammatory, and others .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-3-methylbenzamide typically involves the reaction of 4-iodoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-iodophenyl)-3-methylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: N-(4-aminophenyl)-3-methylbenzamide or N-(4-thiophenyl)-3-methylbenzamide.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amine derivatives of the original compound.
Scientific Research Applications
Chemistry: N-(4-iodophenyl)-3-methylbenzamide is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Comparison with Similar Compounds
- N-(4-bromophenyl)-3-methylbenzamide
- N-(4-chlorophenyl)-3-methylbenzamide
- N-(4-fluorophenyl)-3-methylbenzamide
Comparison: N-(4-iodophenyl)-3-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine contribute to stronger halogen bonding interactions, potentially leading to enhanced biological activity and selectivity.
Properties
IUPAC Name |
N-(4-iodophenyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGMGRARZZPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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